5-(4-Methoxyphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Methoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclohexane ring substituted with a methoxyphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the methoxyphenyl ring.
Scientific Research Applications
5-(4-Methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The compound’s keto groups can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)cyclohexane-1,3-dione
- 5-(3,4-Methylenedioxyphenyl)cyclohexane-1,3-dione
- 5-Ethylcyclohexane-1,3-dione
- 5-Isopropyl-1,3-cyclohexanedione
Uniqueness
5-(4-Methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCBDWPHFFKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324186 | |
Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-12-5 | |
Record name | 1774-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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